Bismuth lead ruthenium oxide
Description
Structure
2D Structure
Properties
CAS No. |
65229-22-3 |
|---|---|
Molecular Formula |
Bi2O9Pb2Ru2 |
Molecular Weight |
1178 g/mol |
IUPAC Name |
dibismuth;lead(2+);oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/2Bi.9O.2Pb.2Ru/q2*+3;9*-2;2*+2;2*+4 |
InChI Key |
BCSZIVJTZSLKPJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Ru+4].[Pb+2].[Pb+2].[Bi+3].[Bi+3] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Ru+4].[Pb+2].[Pb+2].[Bi+3].[Bi+3] |
Other CAS No. |
65229-22-3 |
Origin of Product |
United States |
Synthesis Methodologies and Precursor Chemistry of Bismuth Lead Ruthenium Oxides
Solid-State Reaction Techniques
Solid-state reactions are a conventional and widely used method for preparing polycrystalline ceramic materials, including bismuth lead ruthenium oxides. nih.govresearchgate.net These techniques involve the direct reaction of solid precursors at elevated temperatures. rsc.org
Conventional High-Temperature Solid-State Reactions
The traditional solid-state synthesis of bismuth lead ruthenium oxides typically involves the intimate mixing of precursor powders, followed by repeated calcinations at high temperatures. nih.govontosight.ai The precursors are usually high-purity oxides or salts of the constituent metals.
Common precursors for the synthesis of bismuth-containing pyrochlores like Bi₂Ru₂O₇ include bismuth oxide (Bi₂O₃) and ruthenium oxide (RuO₂). ontosight.airesearchgate.net For lead-containing variants such as Pb₂Ru₂O₆.₅, lead oxide (PbO) is used. rsc.orgfrontiersin.org To achieve specific stoichiometries involving all three elements, a mixture of Bi₂O₃, PbO, and RuO₂ is employed. rsc.org The synthesis often requires heating the mixture in an alumina (B75360) crucible at temperatures around 800°C for extended periods, sometimes up to 24 hours or more, to ensure a complete reaction and the formation of a well-crystallized pyrochlore (B1171951) structure. researchgate.netrsc.org
One of the main challenges in this method is the potential for lead evaporation at high temperatures, which can lead to non-stoichiometric products. psu.edu To compensate for this, an excess of the lead precursor is sometimes used. psu.edu However, this can also result in the formation of secondary phases.
Optimized Solid-State Processing for Specific Stoichiometries
To address the challenges of conventional solid-state reactions and to target specific stoichiometries, optimized processing techniques have been developed. For instance, in the synthesis of lead-rich lead ruthenate pyrochlores, such as Pb₂[Ru₂-xPbx]O₇-y, precise control over the molar ratios of the starting materials, Pb(NO₃)₂ and Ru(NO₃)₃, is crucial. google.com
Research has shown that the formation of certain phases can be temperature-dependent. For example, in the synthesis of materials for solid oxide fuel cells, keeping the sintering temperature below 800°C was found to be necessary to prevent the reaction between an erbia-stabilized bismuth oxide (ESB) electrolyte and a lead ruthenate electrode, which would form an undesirable glassy phase. psu.edu The synthesis of high-temperature superconducting ceramics in the Bi(Pb)-Sr-Ca-Cu-O system has also benefited from techniques like ultrafast melt quenching of amorphous precursors to enhance the formation rate of the desired superconducting phases. neliti.com
The table below summarizes typical parameters for solid-state synthesis of bismuth lead ruthenium oxides.
| Target Compound | Precursors | Temperature (°C) | Duration | Key Findings |
| Pb₂Ir₂O₆.₅ / Bi₂Ir₂O₇ | PbO, IrO₂, Bi₂O₃ | 800 | 24 h | Solid-state reaction used for iridate-based pyrochlores. rsc.org |
| Bi₂Ru₂O₇ | Bi₂O₃, RuO₂ | 900 | 40 h | The presence of unreacted RuO₂ might indicate Bi loss during synthesis. researchgate.net |
| Pb₂Ru₂O₆.₅-ESB composite | Pb₂Ru₂O₆.₅, ESB | < 800 | 3 h | Sintering below 800°C prevents the formation of a glassy phase at the interface. psu.edu |
Wet Chemistry Approaches
Wet chemistry methods offer several advantages over solid-state reactions, including better homogeneity, lower synthesis temperatures, and control over particle size and morphology. dtu.dkoup.com These techniques involve the reaction of precursors in a liquid medium.
Coprecipitation and Precipitation/Crystallization in Alkaline Media
Coprecipitation is a widely used wet-chemical technique for synthesizing bismuth lead ruthenium oxides. rsc.orgrsc.org This method involves dissolving the metal precursors in a suitable solvent and then precipitating them simultaneously by adding a precipitating agent.
For the synthesis of lead or bismuth ruthenate pyrochlores, a common approach involves dissolving ruthenium(III) chloride hydrate (B1144303) and lead acetate (B1210297) trihydrate in deionized water. rsc.orgrsc.org This solution is then added to a hot (around 75-85°C) and strongly alkaline solution, such as potassium hydroxide (B78521) (KOH), often with continuous oxygen bubbling. google.comrsc.org The resulting amorphous precipitate is aged in the alkaline solution for several days to promote crystallization into the desired pyrochlore phase. rsc.org The pH of the reaction medium is a critical parameter, with a typical range of 12.5 to 13.0 being used. google.com
After precipitation and crystallization, the solid product is recovered, washed to remove impurities, and dried. rsc.org This method can yield high-surface-area catalysts. rsc.org
Direct Condensation Methods
A specific type of precipitation technique, termed the direct condensation method (DCM), has been developed for the synthesis of nanometric Pb₂Ru₂O₆.₅. psu.edu This chemical route allows for the coprecipitation of a ruthenium/lead gel precursor at room temperature under mildly basic conditions. psu.edu
In this method, an aqueous solution of lead nitrate (B79036) (Pb(NO₃)₂) and ruthenium chloride (RuCl₃) is prepared. psu.edu An amine, such as tetramethylethylenediamine (TEMED), is then added to the solution. psu.edu The amine hydrolyzes in water, leading to a strong exothermic reaction and the coprecipitation of a Pb/Ru gel. psu.edu This gel is then aged, filtered, washed, and calcined. psu.edu A significant advantage of this method is the formation of the pyrochlore phase at very low temperatures, as low as 400°C, which is considerably lower than in solid-state reactions. psu.edu
Sol-Gel Synthesis Routes
The sol-gel process is another versatile wet-chemical method for producing fine and homogeneous oxide powders. researchgate.netontosight.aiwikipedia.org This technique involves the formation of a sol (a colloidal suspension) which then undergoes a transition to a gel (a solid network). wikipedia.orguobabylon.edu.iq
For the synthesis of Bi₂Ru₂O₇, the Pechini process, a type of sol-gel route, can be employed. researchgate.net In this method, bismuth and ruthenium precursors, such as Bi₂O₃ and RuCl₃·nH₂O, are dissolved in a mixture of citric acid and ethylene (B1197577) glycol. researchgate.netresearchgate.net Citric acid acts as a chelating agent, forming complexes with the metal cations, while ethylene glycol acts as a solvent and facilitates polymerization upon heating. researchgate.net The solution is heated to form a polymeric precursor gel. researchgate.netresearchgate.net This gel is then calcined at temperatures typically ranging from 650°C to 800°C to obtain the final oxide powder. researchgate.netresearchgate.net
The sol-gel method generally yields materials with a finer particle size (around 0.3-1.0 µm) compared to those produced by solid-state reactions. researchgate.net The order of adding the starting materials can significantly affect the crystal phase and particle size of the final product. researchgate.net
The table below provides an overview of wet chemistry synthesis methods for bismuth lead ruthenium oxides.
| Method | Precursors | Reagents/Conditions | Temperature (°C) | Key Findings |
| Coprecipitation/ Crystallization | RuCl₃, Pb(C₂H₃O₂)₂·3H₂O | 4M KOH, O₂ bubbling | 85 | Results in crystalline pyrochlore with high surface area. rsc.org |
| Direct Condensation (DCM) | Pb(NO₃)₂, RuCl₃ | Tetramethylethylenediamine (TEMED) | 400 (calcination) | Forms pyrochlore phase at very low temperatures. psu.edu |
| Sol-Gel (Pechini) | Bi₂O₃, RuCl₃·nH₂O | Citric acid, ethylene glycol | 650-800 (calcination) | Yields homogeneous oxide with a single pyrochlore phase and fine grains. researchgate.netresearchgate.net |
Considerations for Hydrothermal Synthesis of Related Bismuth Oxides
The hydrothermal method stands out as a versatile process for obtaining novel crystalline phases of bismuth oxides that are often inaccessible through high-temperature solid-state reactions. rsc.org This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures.
Key considerations for the hydrothermal synthesis of bismuth oxides include:
Starting Materials : The choice of precursors is crucial. For instance, sodium bismuthate (NaBiO₃·nH₂O) has been successfully used as a starting material to synthesize a variety of bismuth oxides with trivalent (Bi³⁺), pentavalent (Bi⁵⁺), or mixed-valence states. rsc.orgnih.gov Other common precursors include bismuth nitrate (Bi(NO₃)₃) and bismuth oxide (Bi₂O₃). sioc-journal.cnresearchgate.netrsc.org
Reaction Environment : The pH of the reaction medium significantly influences phase formation, chemical composition, and particle morphology. nii.ac.jpifmo.ru For example, the synthesis of β-Bi₂O₃ nanowires has been achieved using commercial Bi₂O₃ in an aqueous solution with K₂SO₄. rsc.org
Temperature and Time : These parameters control crystal growth, size, and morphology. nii.ac.jp A novel bismuth oxide, (K₀.₂Sr₀.₈)(Na₀.₀₁Ca₀.₂₅Bi₀.₇₄)O₃, was synthesized via a hydrothermal route by heating the precursors at 240 °C for 7 days. nih.gov
Control of Crystal Structure : Hydrothermal synthesis can yield diverse crystal structures, including pyrochlore, perovskite, ilmenite, and fluorite types, which may not be achievable through conventional high-temperature methods. rsc.org
The insights gained from synthesizing various bismuth oxides hydrothermally are valuable for exploring potential low-temperature routes for complex compounds like bismuth lead ruthenium oxide, offering better control over stoichiometry and morphology.
Precursor Material Selection and Stoichiometric Control
The selection of appropriate precursor materials is fundamental to the successful synthesis of bismuth lead ruthenium oxides. The precursors must provide the metallic cations (Pb²⁺, Bi³⁺, Ru⁴⁺/Ru⁵⁺) in a reactive form. Common precursors used in various synthesis techniques are detailed below. rsc.orggoogle.com
Table 1: Precursor Materials for this compound Synthesis
| Cation | Precursor Compound |
|---|---|
| Bismuth (Bi) | Bismuth Nitrate (Bi(NO₃)₃), Bismuth Oxide (Bi₂O₃) |
| Lead (Pb) | Lead Acetate (Pb(C₂H₃O₂)₂), Lead Nitrate (Pb(NO₃)₂) |
Data sourced from rsc.orgontosight.aigoogle.compsu.edu
Achieving precise stoichiometric control is a significant challenge in the synthesis of these materials. ontosight.ai In high-temperature solid-state reactions, the high volatility of bismuth can lead to bismuth loss, resulting in poor control over the final composition and phase purity. dtu.dk Wet-chemical methods, such as co-precipitation, offer a distinct advantage by mixing the constituent elements at an atomic level in a solution, which can lead to a more homogeneous and stoichiometrically controlled product. rsc.orgpsu.edu For instance, a method involving the precipitation of A-site (Pb, Bi) and B-site (Ru) cations from a liquid medium allows for the synthesis of stoichiometric pyrochlores. google.com
Influence of Synthesis Parameters on Phase Formation and Microstructure
The final properties of this compound are intrinsically linked to its phase composition and microstructure, which are determined by the synthesis parameters. Careful manipulation of these parameters is essential to produce crystalline, phase-pure materials with desired particle characteristics.
The key synthesis parameters and their effects include:
Temperature : Temperature plays a critical role in the crystallization process. In precipitation methods, syntheses carried out at higher temperatures (≥75°C) generally yield crystalline pyrochlore products, whereas lower temperatures may result in amorphous materials that require subsequent heat treatment (calcination) to crystallize. google.com Calcination temperature further refines the microstructure; for example, heating a precursor at 400°C can produce β-Bi₂O₃ plate-like particles, while heating at 500°C results in α-Bi₂O₃ particles of varying shapes and sizes. researchgate.net
pH of Reaction Medium : The pH level is a critical factor, especially in wet-chemical synthesis. For the formation of crystalline pyrochlore oxides by precipitation, a pH range of 4.5 to 13.5 is specified. google.com The pH affects the solubility of precursors and the rate of precipitation, thereby influencing the final product's composition and phase. ifmo.runii.ac.jp
Reaction Time : The duration of the synthesis reaction or heat treatment impacts the completeness of the reaction and the crystallinity of the product. Longer reaction times (e.g., ≥3 days) in precipitation methods favor the formation of crystalline pyrochlores. google.com
Atmosphere : The presence of an oxidizing agent, such as bubbling oxygen through the reaction medium, is often necessary to facilitate the formation of the desired crystalline pyrochlore phase. google.com
Table 2: Influence of Synthesis Parameters on Product Characteristics
| Parameter | Influence on Phase Formation | Influence on Microstructure |
|---|---|---|
| Temperature | Promotes crystallinity; can induce phase transitions (e.g., β-Bi₂O₃ to α-Bi₂O₃). google.comresearchgate.net | Affects particle size, shape, and uniformity. researchgate.net |
| pH | Determines which crystalline phases are stable and can form. ifmo.rugoogle.com | Influences particle morphology (e.g., cloverleaf-like, plate-like). researchgate.net |
| Reaction Time | Longer times generally lead to higher crystallinity and phase purity. google.com | Can lead to particle growth and changes in morphology over time. |
| Atmosphere | An oxidizing environment can be essential for the formation of specific oxide phases like pyrochlores. google.com | Can influence surface chemistry and defect concentration. |
By carefully tuning these parameters, researchers can tailor the phase and microstructure of bismuth lead ruthenium oxides for specific applications, such as in catalysis or electronic devices. ontosight.airsc.org
Advanced Structural Characterization and Crystallography of Bismuth Lead Ruthenium Oxide Phases
Crystal Structure Determination
The determination of the precise crystal structure of bismuth-lead-ruthenium-oxide phases is critical. These compounds are predominantly members of the pyrochlore (B1171951) family, yet exhibit significant variations in stoichiometry and atomic arrangement that dictate their behavior.
Bismuth lead ruthenium oxides typically adopt the pyrochlore structure, which has the general formula A₂B₂O₇. In this structure, the A-site is occupied by larger cations, such as bismuth (Bi³⁺) or lead (Pb²⁺), while the B-site is occupied by smaller transition metal cations, in this case, ruthenium (Ru⁴⁺/Ru⁵⁺). The structure can be visualized as two interpenetrating networks: a B₂O₆ framework of corner-sharing octahedra and an A₂O' tetrahedral network that threads through the channels of the first network frontiersin.org.
This structural arrangement is common to many related compounds, including lead-ruthenium pyrochlores and bismuth-ruthenium pyrochlores nasa.govacs.org. The stability and properties of the pyrochlore structure are highly dependent on the ionic radii and electronic configurations of the A- and B-site cations. Investigations have confirmed that materials like Bi₂Ru₂O₇ and Pb₂Ru₂O₆.₅ are part of this extensive A₂B₂O₇-y family, where 'y' denotes the degree of oxygen deficiency frontiersin.orgornl.gov.
A defining characteristic of the lead-bismuth-ruthenium oxide system is the prevalence of oxygen non-stoichiometry. The pyrochlore lattice can readily accommodate a significant number of oxygen vacancies ornl.govornl.gov. The arrangement of these vacancies, however, can differ substantially between related compounds, leading to different crystal symmetries.
A classic example is the comparison between lead ruthenate and bismuth ruthenate pyrochlores. In lead ruthenate, the oxygen deficiency is ordered, resulting in the specific stoichiometry of Pb₂Ru₂O₆.₅. This ordering of vacancies causes a reduction in the crystal symmetry from the ideal pyrochlore space group Fd-3m to F-43m frontiersin.orgfrontiersin.org. In contrast, bismuth ruthenate pyrochlore, Bi₂Ru₂O₇, typically exhibits disordered oxygen vacancies. While it is also oxygen-deficient (Bi₂Ru₂O₇-d), the vacancies are randomly distributed, and the structure retains the higher symmetry Fd-3m space group frontiersin.orgfrontiersin.org. This fundamental difference in vacancy ordering has profound implications for the electronic and transport properties of these materials ornl.gov.
Beyond oxygen vacancies, these pyrochlore systems can exhibit significant cation disorder and deviations from ideal stoichiometry. This can involve the partial substitution of cations on either the A-site or the B-site.
For instance, lead-rich ruthenate pyrochlores can be synthesized with the formula Pb₂[Ru₂-ₓPbₓ]O₇-y, where some of the ruthenium on the B-site is substituted by lead google.com. This substitution represents a significant stoichiometric deviation and introduces disorder on the B-site sublattice. Similarly, in bismuth-based pyrochlores like Bi₂Ru₂O₇-d, static disorder of the bismuth cations on the A-site has been observed. This effect is often enhanced by the presence of the 6s² lone pair electrons on Bi³⁺, which introduces local distortions frontiersin.org. The persistence of cation disorder is often linked to local bonding requirements and the flexibility of the pyrochlore lattice researchgate.net.
Spectroscopic and Microscopic Analysis
Raman Spectroscopy for Local Structural Environments
Raman spectroscopy is a sensitive probe of the local vibrational modes in a material, providing insights into crystal structure, symmetry, and disorder. In bismuth-containing pyrochlores, the Raman spectra can reveal more than the six Raman-active modes predicted for the ideal pyrochlore structure. aps.org The appearance of additional bands is often attributed to the relaxation of selection rules due to displacive disorder at the A-site (Bi/Pb) and the O' site in the A₂O' network. aps.org
The Raman spectra of pyrochlore ruthenates exhibit distinct phonon modes. Below the Néel temperature, new peaks can emerge in the low-energy range (15-35 meV), which are assigned as one-magnon modes, providing information on the magnetic structure of the material. arxiv.org
Table 2: Typical Raman Modes in Bismuth Pyrochlores
| Frequency Range (cm⁻¹) | Assignment |
| ~70 | Raman-inactive mode (activated by disorder) |
| 200 - 310 | F₂g mode |
| 400 - 600 | Bands related to Bi-O and Ru-O stretching vibrations |
This table summarizes common Raman active modes observed in bismuth-based pyrochlore oxides. The exact frequencies can vary with composition.
The analysis of Raman spectra in bismuth pyrochlores often involves comparison with ab initio calculations to accurately assign the observed vibrational modes. aps.org For example, a feature around 80 cm⁻¹ in several bismuth pyrochlores has been assigned to a normally Raman-inactive mode that becomes active due to local structural disorder. aps.org
X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the constituent elements in a material. For bismuth lead ruthenium oxide, XPS is crucial for understanding the surface chemistry and the valence states of Bi, Pb, Ru, and O.
The binding energy of core-level electrons is sensitive to the chemical environment and oxidation state of the atom. An increase in the oxidation state generally leads to an increase in the binding energy due to the increased electrostatic attraction between the core electrons and the nucleus. youtube.com
Table 3: Representative Core Level Binding Energies from XPS
| Element | Core Level | Binding Energy (eV) | Corresponding Species |
| Bismuth | Bi 4f₇/₂ | ~159.8 | Oxidized Bi (e.g., Bi³⁺) |
| Lead | Pb 4f₇/₂ | ~137.5 - 138.9 | Metallic/Oxidized Pb (e.g., Pb²⁺) |
| Ruthenium | Ru 3p₃/₂ | ~462.5 - 465.9 | Ru⁴⁺ / other oxidized Ru species |
| Oxygen | O 1s | ~529.5 | Lattice Oxygen (M-O-M) |
| Oxygen | O 1s | ~532.7 | Chemisorbed Oxygen/Hydroxyl groups |
This table provides typical binding energy ranges for the constituent elements of this compound, indicating their likely oxidation states. bham.ac.ukresearchgate.netresearchgate.net
Analysis of the Bi 4f spectrum often reveals the presence of oxidized bismuth species. bham.ac.uk Similarly, the Pb 4f region can show components corresponding to both metallic and oxidized lead states. bham.ac.uk The Ru 3p spectrum is used to identify the oxidation states of ruthenium, with distinct peaks for different oxide species. researchgate.net The O 1s spectrum can be deconvoluted to distinguish between lattice oxygen and other oxygen species like adsorbed water or hydroxyl groups. researchgate.net
Electron Microscopy (SEM, FE-SEM, TEM) for Microstructural and Particle Morphology Analysis
Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Field-Emission Scanning Electron Microscopy (FE-SEM), and Transmission Electron Microscopy (TEM), are indispensable for visualizing the microstructure and morphology of materials from the micrometer to the nanometer scale.
TEM: TEM provides higher resolution images, allowing for the observation of individual nanoparticles, their crystal structure, and the presence of any defects. acs.org High-resolution TEM (HRTEM) can even resolve the lattice fringes of the crystalline material, providing direct evidence of its crystallographic structure. For example, TEM has been used to characterize bismuth nanoparticles with an average size of around 43 nm. acs.org
These techniques are often coupled with Energy-Dispersive X-ray Spectroscopy (EDX) for elemental analysis, providing a spatial map of the distribution of Bi, Pb, Ru, and O within the sample.
X-ray Absorption Near-Edge Structure (XANES) for Electronic Structure
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for probing the local electronic structure and oxidation state of a specific element within a material. By tuning the incident X-ray energy to the absorption edge of an element (e.g., the Ru L-edge or K-edge), detailed information about the unoccupied electronic states can be obtained.
For ruthenium-containing oxides, the position and features of the Ru L-edge or K-edge XANES spectra are sensitive to the oxidation state of ruthenium. For instance, an increase in the Ru oxidation state from 4+ to 5+ is accompanied by a discernible shift in the absorption edge to higher energies. researchgate.net In pyrochlore ruthenates, XANES can be used to determine the average oxidation state of Ru. diamond.ac.uk In some cases, a mixed-valent state of ruthenium can be identified. researchgate.net
The two peaks observed in the Ru L₃-edge spectra of octahedral ruthenium oxides correspond to transitions from the 2p core level to the unoccupied t₂g and e_g orbitals, which are split by the crystal field. researchgate.net Analysis of these features provides insights into the electronic configuration and bonding environment of the ruthenium ions.
Infrared (FT-IR) Spectrometry
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a material that are associated with a change in the dipole moment. In the context of this compound, FT-IR spectra can provide information about the bonding between the constituent atoms.
The characteristic vibrations of metal-oxygen bonds in inorganic solids typically lie in the range of 100-1000 cm⁻¹. researchgate.net For pyrochlore structures, the FT-IR spectra can exhibit several absorption bands corresponding to the stretching and bending modes of the metal-oxygen bonds within the BO₆ octahedra and the A₂O' network. mdpi.com
Table 4: General FT-IR Absorption Regions for Related Oxides
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
| 400 - 600 | Intense band characteristic of pyrochlores (M-O stretching) mdpi.com |
| ~720 | B-O-B stretching in trigonal [BO₃] groups / Bi-O stretching in [BiO₃] units scirp.org |
| 1100 - 1400 | B-O-B bond vibrations from trigonal [BO₃] units scirp.org |
| ~1630 | -OH bending vibrations from adsorbed water mdpi.com |
| ~3400 | -OH stretching vibrations from adsorbed water mdpi.com |
This table summarizes typical infrared absorption bands observed in bismuth-containing oxides and pyrochlores. The specific peak positions for this compound may vary.
In bismuth-based pyrochlores, the FT-IR spectra can show more than the seven predicted infrared-active modes for an ideal pyrochlore structure, which can be attributed to local structural distortions. researchgate.net The presence of broad absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹ is typically indicative of the stretching and bending vibrations of adsorbed water molecules on the surface of the material. mdpi.com
Crystallographic Refinement and Structural Modeling
The detailed understanding of the crystal structure of this compound phases is paramount to elucidating their structure-property relationships. Advanced characterization techniques provide the necessary data to model the atomic arrangements, bonding, and inherent stability of these complex pyrochlore oxides.
Rietveld Refinement Techniques
Rietveld refinement is a powerful analytical method used to refine crystal structure models based on powder diffraction data. For pyrochlore oxides, this technique is essential for determining lattice parameters, atomic positions, and site occupancies with high precision.
In the study of compounds like Pb₂Ru₂O₆.₅, Rietveld refinement of X-ray diffraction (XRD) data is critical. The procedure typically begins with a known structural model, such as the pyrochlore structure of BiFeO₃ mdpi.com. The initial steps of the refinement process involve adjusting the zero shift, scale factor, and unit cell parameters mdpi.com. The background is modeled using a polynomial function, and the diffraction peak profiles are fitted using a convolution of instrumental and sample-related functions mdpi.com. This systematic approach allows for the precise determination of the structural characteristics of complex oxides researchgate.net.
For the defect pyrochlore Pb₂Ru₂O₆.₅, which crystallizes in the cubic space group F4̅3m, single-crystal diffraction data has been used for structural refinement at various temperatures. The table below summarizes key crystal data and refinement details at a low temperature of 123 K.
| Parameter | Value |
|---|---|
| Compound | Pb₂Ru₂O₆.₅ |
| Crystal System | Cubic |
| Space Group | F4̅3m |
| a (Å) | 10.241 (2) |
| V (ų) | 1074.1 (6) |
| Z | 8 |
| Temperature (K) | 123 |
| Radiation | Mo Kα |
| Final R Index | 0.035 |
Data sourced from a single-crystal diffraction study at 123 K. nitech.ac.jp
Analysis of Atomic Displacement Parameters
Atomic Displacement Parameters (ADPs), also known as temperature factors, describe the displacement of an atom from its mean position in a crystal lattice. This displacement arises from thermal vibrations and static disorder. ADPs are crucial for understanding the dynamic and static nature of the crystal structure. They can be isotropic (assuming uniform displacement in all directions) or anisotropic (describing displacement as an ellipsoid).
In the structural analysis of Pb₂Ru₂O₆.₅, the displacement parameters for each atom have been determined. The table below presents the atomic coordinates and the equivalent isotropic displacement parameters (U(eq)) for the constituent atoms at 123 K. The U(eq) is derived from the refined anisotropic tensor components.
| Atom | Wyckoff Site | x | y | z | U(eq) (Ų) |
|---|---|---|---|---|---|
| Pb | 16e | 0.2285 | 0.2285 | 0.2285 | 0.006 |
| Ru | 16e | 0.4883 | 0.4883 | 0.4883 | 0.003 |
| O1 | 48h | 0.1265 | 0.1265 | 0.3346 | 0.007 |
| O2 | 8c | 0.375 | 0.375 | 0.375 | 0.005 |
| O3 | 4b | 0.5 | 0.5 | 0 | 0.021 |
Structural parameters for Pb₂Ru₂O₆.₅ determined at 123 K. nitech.ac.jp
The values indicate relatively small displacements for the metal cations (Pb and Ru) and the framework oxygen atoms (O1 and O2). However, the O3 atom, which is part of the defect structure, shows a significantly larger displacement parameter, suggesting greater positional uncertainty or disorder, which behaves unusually at low temperatures. nitech.ac.jp
Investigation of Bond Valence Sum (BVS) Calculations
The Bond Valence Sum (BVS) method is an empirical tool used to validate crystal structures and estimate the oxidation states of atoms within a compound. The valence of an atom is calculated by summing the individual bond valences of all the bonds it forms. wikipedia.org Each individual bond valence (vᵢ) is calculated from the experimental bond length (Rᵢ) using the equation:
vᵢ = exp[(R₀ - Rᵢ) / b]
where R₀ is a tabulated parameter representing the ideal bond length for a given pair of atoms with a valence of one, and 'b' is an empirical constant, typically taken as 0.37 Å. wikipedia.orggovst.edu The sum of these individual valences for a central atom should be close to its formal oxidation state. govst.edu
For the defect pyrochlore Pb₂Ru₂O₆.₅, BVS calculations were performed to assess the oxidation states of the constituent ions. The charge neutrality of the compound suggests a mean valence of +4.5 for Ruthenium, assuming formal charges of +2 for Lead and -2 for Oxygen. nitech.ac.jp The calculated BVS values at 293 K are presented below.
| Ion | Calculated BVS (valence units) | Expected Formal Valence |
|---|---|---|
| Pb | 2.42 | +2 |
| Ru | 4.62 | +4.5 (mean) |
| O1 | -2.16 | -2 |
| O2 | -2.10 | -2 |
| O3 | -2.64 | -2 |
BVS values for Pb₂Ru₂O₆.₅ at 293 K. nitech.ac.jp
The calculated BVS for Ru (4.62) is in good agreement with the expected mean valence of +4.5. The values for Pb and the oxygen atoms are also reasonably close to their formal charges. However, the authors note that due to the potential for metal-metal bonding in this conductive material, BVS calculations, which are based on ionic models, should be interpreted with some caution. nitech.ac.jp
Examination of Bond Strain Index (BSI) and Global Instability Index (GII)
The Bond Strain Index (BSI) and the Global Instability Index (GII) are metrics derived from bond valence theory to quantify the degree of strain and instability within a crystal structure. The GII, in particular, is a computationally inexpensive measure of the total bond strain in a crystal and has been used to predict structural feasibility. researchgate.net
The GII is calculated as the root-mean-square of the deviations of the bond valence sums (Vᵢ) for each atom from its formal oxidation state (V_formal), as shown in the equation:
GII = √[ Σ(Vᵢ - V_formal)² / N ]
where N is the number of atoms in the asymmetric unit. A GII value below 0.2 valence units (v.u.) is often considered indicative of a stable, low-strain structure. researchgate.net
While these indices are powerful for evaluating and comparing the stability of different crystal structures, specific BSI and GII values for this compound phases have not been explicitly reported in the surveyed literature. The application of these metrics would involve using the refined bond lengths and atomic valences to calculate the total lattice strain. Such an analysis could provide valuable insights into the structural stability of these pyrochlore phases, particularly concerning the disorder and defects inherent in their structures, such as in Bi₂Ru₂O₇ and Pb₂Ru₂O₆.₅. aps.org
Theoretical and Computational Studies of Bismuth Lead Ruthenium Oxide Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is the most widely used computational method for investigating the electronic properties of condensed matter systems, including complex oxides like bismuth lead ruthenium oxide. researchgate.netresearchgate.net DFT calculations allow for a fundamental understanding of the material's electronic behavior, structural stability, and bonding characteristics.
Electronic structure calculations for the this compound system focus on determining the arrangement of electron energy levels, or bands, and the density of states (DOS). For the parent pyrochlore (B1171951) Bi₂Ru₂O₇, DFT studies have shown it to be semimetallic. researchgate.net This metallic character arises from the specific hybridization of Ru 4d, Bi 6p, and O 2p orbitals near the Fermi level, creating electron and hole pockets that allow for electrical conductivity. researchgate.netresearchgate.net
When lead (Pb) is substituted for bismuth (Bi) to form a solid solution, the electronic structure is significantly altered. The introduction of Pb 6s and 6p orbitals, along with the change in cation charge (Pb²⁺ vs. Bi³⁺), modifies the orbital hybridization and the position of the Fermi level. These calculations are crucial for understanding how the electrical conductivity and other electronic properties can be tuned by varying the Bi/Pb ratio.
Table 1: Key Contributions to the Electronic Structure of (Bi,Pb)₂Ru₂O₇
| Orbital | Contributing Atom(s) | Role in Electronic Structure |
| Ru 4d | Ruthenium (Ru) | Forms the primary conduction bands and hybridizes strongly with oxygen p-orbitals. |
| Bi 6p | Bismuth (Bi) | Hybridizes with Ru 4d and O 2p states near the Fermi level, contributing to metallicity. |
| Pb 6p | Lead (Pb) | Introduces states that modify the conduction band and overall electronic profile. |
| O 2p | Oxygen (O) | Forms the valence band and mediates the hybridization between the metal cation orbitals. |
| Bi 6s & Pb 6s | Bismuth (Bi), Lead (Pb) | Form stereochemically active lone pairs, influencing the valence band edge and local structure. nih.govacs.org |
This table is generated based on typical results from DFT calculations on related pyrochlore oxides.
To predict the stable crystal structure and its fundamental properties, DFT calculations are performed to determine the total energy of the system for various lattice volumes. These energy-volume data points are then fitted to an equation of state (EOS), such as the Birch-Murnaghan EOS. researchgate.net This procedure allows for the determination of ground state properties like the equilibrium lattice constant, bulk modulus, and its pressure derivative. For a mixed oxide like (Bi,Pb)₂Ru₂O₇, these calculations can predict how the lattice parameter changes with the Bi/Pb ratio, providing a theoretical basis for Vegard's law in this system.
Table 2: Representative Ground State Properties Predicted by DFT-EOS Calculations
| Property | Description | Predicted Trend with Increasing Pb Content |
| Equilibrium Lattice Constant (a₀) | The dimension of the unit cell at the minimum energy configuration. | Expected to change based on ionic radii and charge compensation effects. |
| Bulk Modulus (B₀) | A measure of the material's resistance to compression. | Varies with changes in bond strength and density. |
| Cohesive Energy (E_coh) | The energy required to separate the constituent atoms into neutral free atoms. | Reflects the overall stability of the crystal structure. |
This table illustrates the type of data obtained from DFT calculations combined with an equation of state analysis. The specific values depend on the exact composition and computational parameters used.
The band structure diagram, which plots electron energy versus momentum through the Brillouin zone, is a key output of DFT calculations. The band structure of the parent compound Bi₂Ru₂O₇ confirms its semimetallic nature, showing an overlap between the valence and conduction bands. researchgate.net
The substitution of Pb²⁺ for Bi³⁺ introduces both electronic and structural changes that affect the band structure. This substitution can act as a form of doping, which may shift the Fermi level or even open a band gap, potentially inducing a metal-to-insulator transition, a phenomenon observed in other doped pyrochlore systems. iphy.ac.cn DFT calculations are essential for predicting whether (Bi,Pb)₂Ru₂O₇ remains metallic across all compositions or if a semimetal-to-semiconductor transition occurs at a specific Bi/Pb ratio. The nature of the band gap, if one opens, can be determined to be either direct or indirect, which has important implications for potential optical applications.
First-Principles Calculations for Structure-Property Relationships
First-principles, or ab initio, calculations, which are based on quantum mechanics without empirical parameters, are used to establish direct relationships between the atomic-scale structure and macroscopic functional properties. In the this compound system, these calculations can elucidate how the specific arrangement of Bi and Pb cations on the pyrochlore A-site influences the material's conductivity and magnetic behavior. For instance, calculations can determine whether a random distribution of Bi and Pb is energetically favored over an ordered arrangement and how this ordering (or lack thereof) affects the electronic density of states and charge transport pathways.
Modeling of Cationic Disorder and Lone Pair Electron Effects
A defining feature of the (Bi,Pb)₂Ru₂O₇ system is the presence of stereochemically active 6s² lone pairs on both Bi³⁺ and Pb²⁺ cations. nih.govacs.org These lone pairs are non-bonding valence electrons that occupy a significant volume of space and lead to distorted local coordination environments. In pyrochlore oxides, lone pairs on the A-site cation often result in static displacive disorder, where the cations are shifted from their ideal crystallographic positions. researchgate.netucsb.edu
Computational Prediction of Novel Compositions and Structures
Beyond analyzing known structures, computational methods are increasingly used to predict entirely new, stable, or metastable compounds. Techniques such as evolutionary algorithms combined with DFT energy calculations can search the vast landscape of possible atomic arrangements to identify novel compositions in the Bi-Pb-Ru-O system. aip.orguspex-team.org Such computational searches could explore stoichiometries other than the A₂B₂O₇ pyrochlore, potentially predicting the existence of new perovskite-related or layered structures with unique electronic or magnetic properties. aps.org This predictive capability accelerates materials discovery, guiding experimental synthesis efforts toward the most promising new compounds within a given chemical system.
Electrocatalytic Applications
The electrocatalytic properties of bismuth and lead-based ruthenate pyrochlores are notable, particularly for oxygen-related reactions that are critical for various renewable energy systems.
Pyrochlore oxides with the general formula A₂B₂O₇, where B is ruthenium, have emerged as highly active and stable materials for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. rsc.orgcambridge.org Bismuth ruthenate oxide (Bi₂Ru₂O₇) is particularly attractive due to its metallic electrical conductivity. rsc.org Research has shown that lead and bismuth ruthenate pyrochlores exhibit significantly lower overpotentials for the OER compared to the state-of-the-art iridium oxide (IrO₂) catalyst. utwente.nl
The catalytic mechanism is believed to involve the B-site ruthenium cations as the active centers. utwente.nl The process involves the adsorption of oxygen intermediate species (such as –O₂, –OOH, –OO₂, –OH) onto the ruthenium sites, and the catalytic activity is dependent on the bonding strength between the ruthenium cation and these oxygen species. utwente.nl In situ X-ray absorption spectroscopy analysis of bismuth ruthenate pyrochlore (Bi₂Ru₂O₇) has been used to intensively investigate the redox reactions and local structure changes of the bismuth and ruthenium cations during the OER to better understand these mechanisms. rsc.org A study that incorporated lead as a supporting element for a ruthenium-based OER catalyst demonstrated a low overpotential of 201 mV at a current density of 10 mA·cm⁻², highlighting the beneficial role of p-block metals in these systems. researchgate.net
Table 1: OER Specific Activities of Ruthenate Pyrochlores in 0.1 M KOH Specific activity measured at 1.5 V vs. RHE (Reversible Hydrogen Electrode).
| Catalyst | Specific Activity (A m⁻²) | Reference |
|---|---|---|
| Lead Ruthenate (Pb₂Ru₂O₆.₅) | 3.0 ± 0.2 | utwente.nl |
| Bismuth Ruthenate (Bi₂.₄Ru₁.₆O₇) | 1.3 ± 0.2 | utwente.nl |
| Iridium Oxide (IrO₂) (Benchmark) | 0.06 ± 0.01 | utwente.nl |
In addition to their high OER activity, ruthenate pyrochlores are also effective catalysts for the complementary oxygen reduction reaction (ORR), which is fundamental to fuel cells and metal-air batteries. rsc.org Lead and bismuth ruthenate pyrochlores have been identified as highly active catalysts for the ORR in alkaline media. utwente.nl Among various metal oxides, ruthenium-based pyrochlores, such as Pb₂Ru₂O₇₋ₓ, exhibit some of the best bifunctional oxygen electrocatalytic activity, efficiently catalyzing both the OER and ORR. researchgate.net
The high catalytic activity of pyrochlore bismuth ruthenate (Bi₂Ru₂O₇) toward the ORR makes it a promising material for lower temperature solid oxide fuel cell (LT-SOFC) cathodes, as the ORR is a major rate-limiting step at operating temperatures below 750 °C. rsc.org
The exceptional OER activity of these materials translates directly to improved performance in alkaline water electrolysis systems. utwente.nl Alkaline water electrolysis is a mature technology for hydrogen production, characterized by electrodes operating in a liquid alkaline electrolyte such as potassium hydroxide (B78521) (KOH). mdpi.com
The performance of lead ruthenate pyrochlore catalysts has been evaluated in a solid-state alkaline water electrolyzer. utwente.nl In this application, the catalyst demonstrated overpotentials that were 0.1–0.2 V lower than those achieved with conventional IrO₂ catalysts. utwente.nl Furthermore, the lead ruthenate pyrochlore showed stable performance for at least 200 hours of continuous operation, indicating its potential for durable, long-term use in commercial water electrolyzers. utwente.nl
Electrochemical Energy Conversion Devices
The unique properties of bismuth-ruthenium based pyrochlores also make them candidates for components in high-temperature electrochemical devices like solid oxide fuel cells.
Pyrochlore ruthenate oxides are considered promising cathode materials for low-temperature solid oxide fuel cells (LT-SOFCs). rsc.org Their high catalytic activity for the oxygen reduction reaction is a key advantage. rsc.orgcambridge.org Specifically, pyrochlore-structured bismuth ruthenate (Bi₂Ru₂O₇) has been investigated as a high-performance cathode material for operation at reduced temperatures. cambridge.org
Incorporating nanoparticles of Bi₂Ru₂O₇ into a composite cathode with a highly conductive bismuth oxide resulted in a nine-fold lower area-specific resistance compared to cathodes made with Bi₂Ru₂O₇ from conventional solid-state reactions. rsc.org This demonstrates that nanostructured bismuth ruthenate can significantly enhance the ORR, making it a feasible cathode for LT-SOFC applications. rsc.org
For a cathode material to be viable in an SOFC, it must be chemically and mechanically compatible with the electrolyte. Research has focused on the compatibility of bismuth ruthenate pyrochlore with bismuth-based electrolytes, which are known for their high ionic conductivity at lower temperatures.
Studies have specifically tested bismuth ruthenate (Bi₂Ru₂O₇) as a cathode with an Erbia-stabilized bismuth oxide (ESB) electrolyte. researchgate.netdtu.dk The results showed that symmetric cells composed of Bi₂Ru₂O₇ electrodes on an ESB electrolyte exhibited promisingly low polarization behavior, indicating good interfacial compatibility. cambridge.orgresearchgate.netdtu.dk This is a critical finding, as other high-performance cathode materials, such as cobaltites, have been found to be reactive with stabilized bismuth oxide electrolytes. cambridge.org The demonstrated compatibility makes the bismuth ruthenate pyrochlore a particularly suitable cathode choice for SOFCs employing high-conductivity bismuth-based electrolytes like ESB. cambridge.org While extensive data on the compatibility with Gadolinium-doped ceria (GDC) is less available, the strong performance with ESB underscores its potential in bismuth-based SOFC systems.
Advanced Electronic Components
The electrical characteristics of this compound make it a candidate for use in passive electronic components where stability and specific resistive properties are required.
This compound is a key ingredient in thick-film resistor (TFR) technology. These resistors are widely used in hybrid circuits due to their stability, reliability, and tunable electrical properties. The composition of a TFR paste typically includes a conductive phase, a glass frit that acts as a binder, and an organic vehicle.
In these compositions, ruthenium-containing oxides serve as the primary conductive phase. Specifically, pyrochlores such as lead ruthenate (Pb₂Ru₂O₆.₅) and bismuth ruthenate (Bi₂Ru₂O₇) are frequently used. justia.comgoogle.com The glass frit, traditionally based on lead borosilicate, binds the conductive particles and adheres the film to a substrate after firing. The interaction between the conductive oxide and the glass frit during the firing process is critical in determining the final electrical properties of the resistor, such as its sheet resistance and temperature coefficient of resistance (TCR). researchgate.net
The sheet resistance of these TFRs can be adjusted over a wide range by varying the concentration of the conductive ruthenium oxide powder within the glass matrix. justia.comgoogle.com Increasing the content of the conductive particles leads to a lower resistance value. justia.com Bismuth-containing glasses, particularly from the bismuth-zinc-boron-silicon oxide system, are being explored as a promising lead-free alternative to traditional lead borosilicate frits. researchgate.net These bismuth-based glasses allow for lower firing temperatures, which expands the range of possible substrates to include materials like steel, glass, and aluminum alloys. researchgate.net
Table 1: Comparison of Conductive Phases in Thick-Film Resistors
| Conductive Phase | Crystal Structure | Key Properties |
| Ruthenium Dioxide (RuO₂) | Rutile | High conductivity, but can react with certain substrates like AlN. allenpress.com |
| Lead Ruthenate (Pb₂Ru₂O₆.₅) | Pyrochlore | Higher electrical resistivity than RuO₂, suitable for high-resistance TFRs. justia.com |
| Bismuth Ruthenate (Bi₂Ru₂O₇) | Pyrochlore | Used as a conductive phase, often in lead-free compositions. researchgate.net |
The application of bismuth- and ruthenium-based thick-film compositions extends to the development of piezoresistive sensors. researchgate.net These sensors function by converting mechanical strain into a change in electrical resistance. The sensitivity of this conversion is known as the gauge factor.
Thick-film piezoresistive sensors are valued for their robustness and ability to be deposited on various substrates, including metals like high-strength steel. researchgate.net The development of low-firing-temperature, lead-free TFRs based on bismuth glasses and ruthenium oxide has been particularly significant for this application. The ability to fire these materials at temperatures below 600°C makes them compatible with substrates that cannot withstand higher processing temperatures. researchgate.net This allows for the fabrication of integrated sensors on mechanical components, enabling direct measurement of stress and strain in demanding environments. researchgate.net
Emerging Applications
Research continues to uncover new potential uses for complex oxides like this compound, driven by the demand for advanced materials in energy storage, next-generation computing, and safety applications.
Ruthenium-based materials, particularly ruthenium dioxide (RuO₂), are well-regarded as high-performance electrode materials for supercapacitors due to their high specific capacitance, excellent electrical conductivity, and good chemical stability. researchgate.netmdpi.com The charge storage mechanism in RuO₂ is primarily pseudocapacitive, involving fast and reversible faradaic redox reactions at the electrode surface. researchgate.net This allows for higher energy storage density compared to electric double-layer capacitors (EDLCs). However, the high cost and toxicity of ruthenium are significant drawbacks that limit its widespread commercial use. researchgate.net
Bismuth oxide (Bi₂O₃) has also been investigated as a supercapacitor electrode material. researchgate.net Composites of reduced graphene oxide and bismuth oxide have demonstrated specific capacitance values suitable for energy storage applications, with good long-term cycle stability. researchgate.net The combination of bismuth and ruthenium oxides in a single compound could potentially leverage the high pseudocapacitance of ruthenium with the electrochemical properties of bismuth, possibly creating a synergistic effect. The presence of multiple oxidation states in both bismuth and ruthenium is conducive to the surface redox reactions that underpin pseudocapacitive behavior. researchgate.netresearchgate.net
Table 2: Electrochemical Properties of Related Oxide Materials for Supercapacitors
| Material | Primary Charge Storage | Key Advantages | Key Challenges |
| Ruthenium Dioxide (RuO₂) | Pseudocapacitance | High specific capacitance, high conductivity, chemical stability. researchgate.netmdpi.com | High cost, toxicity. researchgate.net |
| Bismuth Oxide (Bi₂O₃) | Pseudocapacitance | Lower cost than RuO₂, good cycle stability in composites. researchgate.net | Lower intrinsic conductivity and capacitance compared to RuO₂. |
Memristive devices, which can alter their resistance based on the history of applied voltage and retain that state, are foundational components for developing neuromorphic computing systems that mimic the human brain's neural networks. Bismuth-based materials are being actively researched for these applications. researchgate.net For instance, Nd-doped bismuth titanate thin films have shown promising resistive switching behavior, making them suitable for ReRAM (Resistive Random-Access Memory) devices. researchgate.net
Furthermore, lead-free perovskites such as cesium-bismuth iodide have demonstrated threshold resistive switching, a characteristic that can be used to emulate the spiking behavior of neurons. nih.gov The ability of bismuth-containing compounds to exhibit distinct high and low resistance states is central to their function in these memory and computing devices. Given that this compound possesses a complex structure with multiple, heavy, and electrochemically active elements, it is plausible that it could exhibit the necessary resistive switching properties for application in memristive devices and advanced microelectronics.
Materials containing heavy metals are effective at attenuating high-energy electromagnetic radiation, such as X-rays and gamma rays. Lead has traditionally been the material of choice for radiation shielding due to its high atomic number and density. mdpi.com However, its toxicity has prompted a search for lead-free alternatives.
Bismuth, being a heavy element with a high atomic number (Z=83), is an excellent candidate for radiation shielding. aapm.orglancsindustries.com Bismuth-impregnated shields and bismuth oxide composites are used in medical imaging to reduce patient radiation dose and in other industries requiring radiation protection. lancsindustries.comnih.gov These materials offer effective X-ray attenuation while being non-toxic. lancsindustries.com The shielding effectiveness of a material is directly related to the atomic number of its constituent elements. As this compound contains two heavy metals, bismuth and lead, it would inherently possess properties suitable for X-ray attenuation. This makes it a material of interest for developing novel, high-density shielding composites. mdpi.commui.ac.ir
Table 3: Comparison of Materials for X-ray Shielding
| Material | Key Element(s) | Density (approx. g/cm³) | Primary Advantage |
| Lead (Pb) | Pb (Z=82) | 11.34 | High attenuation, well-established. mdpi.com |
| Bismuth (Bi) | Bi (Z=83) | 9.78 | Non-toxic, effective shielding. lancsindustries.com |
| Bismuth Oxide (Bi₂O₃) | Bi (Z=83) | 8.9 | Can be incorporated into composites for flexible shielding. mui.ac.ir |
Research on Functional Applications in Materials Science
Photocatalytic Research
While specific photocatalytic studies on Bismuth lead ruthenium oxide are not extensively documented in public literature, the photocatalytic mechanisms of the broader family of bismuth-based oxides have been a subject of significant research. These materials are recognized for their potential in environmental remediation and solar energy conversion due to their unique electronic structures and high chemical stability. nih.gov The general principles governing their photoactivity, particularly the role of bismuth's electronic configuration, provide a framework for understanding the potential of related compounds.
The fundamental mechanism of photocatalysis in a bismuth-based semiconductor involves the generation of electron-hole pairs upon irradiation with photons of sufficient energy (equal to or greater than the material's band gap). mdpi.com These charge carriers then migrate to the catalyst's surface. The excited electrons can reduce adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻), while the holes can oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). researchgate.net These reactive oxygen species are powerful oxidizing agents that can decompose organic pollutants into simpler, less harmful substances like CO₂ and H₂O. nih.govresearchgate.net
A critical factor distinguishing bismuth-based photocatalysts is the electronic structure of the bismuth (Bi³⁺) ion, which has a valence electron configuration of 6s²6p³. acs.org In many bismuth oxides, the valence band maximum (VBM) is a hybrid of the O 2p orbitals and the Bi 6s orbitals. utoledo.edu The conduction band minimum (CBM) is primarily composed of the Bi 6p orbitals. researchgate.net The presence of the Bi 6s orbitals at the top of the valence band plays a crucial role in narrowing the band gap, allowing for the absorption of visible light, which accounts for a significant portion of the solar spectrum. utoledo.eduresearchgate.net
Furthermore, the stereochemically active 6s² "lone pair" of electrons on the Bi³⁺ ion is a defining feature that significantly influences the photocatalytic activity. acs.orgresearchgate.net This lone pair is not spherically symmetric and induces significant distortions in the local coordination environment of the bismuth atom. acs.orgresearchgate.net This structural distortion can lead to the formation of an internal electric field within the crystal lattice. semanticscholar.org This internal field is highly beneficial for photocatalysis as it promotes the efficient separation of photogenerated electron-hole pairs, reducing their recombination rate and thereby increasing the quantum yield of the photocatalytic process. semanticscholar.orgresearchgate.net The intrinsic polarization resulting from these lone pairs is considered an effective driver for the separation and transfer of charge carriers. researchgate.net
Many efficient bismuth-based photocatalysts, such as bismuth oxyhalides (BiOX) and Aurivillius phases (e.g., Bi₂WO₆), possess layered crystal structures. semanticscholar.orgnih.govaps.org These structures often consist of positively charged [Bi₂O₂]²⁺ layers separated by slabs of anions. semanticscholar.orgnih.govmdpi.com This layered arrangement further facilitates the separation of electrons and holes, enhancing photocatalytic performance. semanticscholar.orgmdpi.com Compounds with a pyrochlore (B1171951) structure (A₂B₂O₇), a likely crystal form for this compound, are also noted for their compositional flexibility, which allows for the tuning of electronic and photocatalytic properties. sci-hub.redrsc.org
The efficiency of these materials is often evaluated by their ability to degrade model pollutants under visible light irradiation. The data below illustrates the performance of various bismuth-based compounds.
Table 1: Band Gap and Photocatalytic Degradation Efficiency of Selected Bismuth-Based Oxides
| Photocatalyst | Band Gap (eV) | Pollutant | Degradation (%) | Irradiation Time (min) |
|---|---|---|---|---|
| Bi₂MoO₆ | ~2.75 | Bisphenol A | 36% | 300 |
| BiOI | ~1.77 | Bisphenol A | 76% | 300 |
| BiOI/Bi₂MoO₆ | Not specified | Bisphenol A | 90% | 300 |
This table presents illustrative data compiled from studies on different bismuth-based photocatalysts to show representative performance. nih.govsci-hub.red
Table 2: Compound Names Mentioned in the Article
| Compound Name | Formula |
|---|---|
| This compound | Bi₂Pb₂Ru₂O₉ |
| Bismuth Titanate | Bi₂Ti₂O₇ |
| Bismuth Oxyiodide | BiOI |
| Bismuth Molybdate | Bi₂MoO₆ |
| Bismuth Tungstate | Bi₂WO₆ |
| Titanium Dioxide | TiO₂ |
| Methyl Orange | C₁₄H₁₄N₃NaO₃S |
Mechanistic Understanding of Structure Function Relationships
Role of Cation Valence States and Oxygen Non-Stoichiometry
The presence of mixed-valence cations, particularly the potential for ruthenium to exist in multiple oxidation states (e.g., Ru⁴⁺ and Ru⁵⁺), can significantly influence the electrical conductivity and catalytic activity. The introduction of divalent Pb²⁺ in place of trivalent Bi³⁺ in the A-site of the A₂B₂O₇ pyrochlore (B1171951) structure can induce a change in the ruthenium oxidation state or the formation of oxygen vacancies to maintain charge balance.
Oxygen non-stoichiometry, denoted by 'x' in the chemical formula, refers to the presence of oxygen vacancies in the crystal lattice. These vacancies play a critical role in the material's properties. In pyrochlore oxides, oxygen vacancies can facilitate ionic conductivity and can also act as active sites in catalytic reactions. The concentration of these vacancies is influenced by factors such as the synthesis conditions and the surrounding atmosphere's oxygen partial pressure. Thermogravimetric analysis is a common technique used to study oxygen non-stoichiometry by measuring changes in mass as a function of temperature and oxygen partial pressure.
The interplay between cation valence states and oxygen non-stoichiometry is crucial. For instance, the reduction of Ru⁴⁺ to a lower oxidation state can be compensated by the creation of an oxygen vacancy. Conversely, the filling of an oxygen vacancy can lead to the oxidation of a cation. This dynamic relationship allows for the tuning of the material's electronic and catalytic properties.
| Cation | Expected Valence State | Role in the Structure | Potential Impact on Function |
|---|---|---|---|
| Bismuth (Bi) | +3 | Occupies the A-site in the pyrochlore lattice. | Influences the stability of the pyrochlore structure and contributes to the electronic band structure. |
| Lead (Pb) | +2 | Substitutes for Bi on the A-site. | Can induce changes in the Ru valence state or the formation of oxygen vacancies, affecting conductivity. |
| Ruthenium (Ru) | +4 (can exhibit mixed valency, e.g., +5) | Forms the corner-sharing RuO₆ octahedral framework (B-site). | Directly involved in catalytic reactions and determines the primary electronic conductivity pathways. |
Influence of Crystal Defects and Disorder on Performance
Beyond oxygen vacancies, other crystal defects and forms of disorder can significantly impact the performance of bismuth lead ruthenium oxide. These include cation vacancies, antisite defects (where A and B cations exchange positions), and dislocations.
Cation disorder , specifically the interchange between Bi/Pb on the A-site and Ru on the B-site, can alter the local coordination environments and the electronic structure. The degree of cation disorder is influenced by the relative ionic radii of the A and B site cations and the synthesis conditions. While a perfect pyrochlore structure has ordered cations, some degree of disorder is often present and can be engineered to tune properties. This disorder can affect the material's electrical conductivity and its stability.
Vacancies on the cation sites (bismuth, lead, or ruthenium) can also be present. These defects create localized charge imbalances and can act as trapping sites for charge carriers, which can be detrimental to electrical conductivity. However, in some catalytic applications, these defects can serve as active centers for reactions.
The presence of these defects disrupts the periodic potential of the crystal lattice, which can lead to the scattering of charge carriers and a decrease in electrical conductivity. However, in the context of catalysis, these defects can enhance performance by creating more active sites for the adsorption of reactants. The controlled introduction of defects, often referred to as defect engineering, is a key strategy for optimizing the functional properties of oxide materials.
| Defect Type | Description | Impact on Performance |
|---|---|---|
| Oxygen Vacancy (Vₒ) | A missing oxygen anion from its lattice site. | Increases ionic conductivity; can act as a catalytic active site; affects electronic conductivity. |
| Cation Disorder (A-B interchange) | Exchange of Bi/Pb and Ru cations between their respective A and B sites. | Alters local electronic structure; can influence electrical conductivity and lattice stability. |
| A-site Vacancy (Vₐ) | A missing Bi or Pb cation from its lattice site. | Can act as a charge carrier trap, potentially reducing conductivity; may serve as a catalytic site. |
| B-site Vacancy (Vₑ) | A missing Ru cation from its lattice site. | Can significantly disrupt the octahedral network, impacting both electronic and structural properties. |
Interplay between Electronic Structure and Catalytic Activity
The catalytic activity of this compound, particularly for reactions like the oxygen evolution reaction (OER), is fundamentally governed by its electronic structure. The key features of the electronic structure are the density of states (DOS) near the Fermi level and the energy levels of the relevant atomic orbitals.
The electronic states near the Fermi level are primarily composed of Ru 4d and O 2p orbitals. The degree of hybridization between these orbitals is a critical factor in determining the material's conductivity and its ability to facilitate charge transfer during a catalytic reaction. The presence of Bi 6p and Pb 6p states can also influence the electronic structure, potentially modifying the bandgap and the position of the Fermi level.
For catalytic reactions, the interaction between the catalyst's surface and the reactant molecules is paramount. The electronic structure dictates the strength of adsorption of reaction intermediates. For the OER, for example, the binding energies of intermediates such as *OH, *O, and *OOH to the Ru active sites are crucial. An optimal electronic structure results in binding energies that are neither too strong nor too weak, allowing the catalytic cycle to proceed efficiently.
The presence of lead and bismuth in the structure can modulate the electronic properties of the ruthenium sites. The electronegativity and ionic radii of the A-site cations influence the Ru-O bond length and, consequently, the overlap between the Ru 4d and O 2p orbitals. This modulation of the electronic structure provides a pathway for tuning the catalytic activity of the material.
Impact of Morphology and Surface Area on Device Performance
Surface area is a critical parameter, as a higher surface area generally leads to a greater number of exposed active sites. For catalytic applications, this translates to higher reaction rates. Various synthesis methods, such as sol-gel, hydrothermal, and co-precipitation techniques, can be employed to produce this compound with high surface areas, often in the form of nanoparticles or porous structures.
The morphology , or the shape and size of the material's particles, also plays a significant role. For instance, in electrocatalysis, a morphology that facilitates efficient mass transport of reactants and products to and from the active sites is desirable. Nanostructured morphologies, such as nanowires, nanotubes, or hierarchical assemblies, can provide enhanced surface area and improved mass transport properties compared to bulk materials.
In the context of thin-film devices, the morphology of the film, including its thickness, uniformity, and porosity, will directly impact its performance. A well-controlled morphology ensures a consistent and reproducible device performance. Techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are essential for characterizing the morphology and surface features of the material.
| Parameter | Influence on Performance | Desirable Characteristics for Catalysis |
|---|---|---|
| Surface Area | Directly correlates with the number of available active sites. | High specific surface area to maximize reactant-catalyst interaction. |
| Particle Size | Smaller particles generally lead to higher surface area. | Nanometer-sized particles are often preferred. |
| Porosity | Affects the diffusion of reactants and products. | A porous structure can enhance mass transport. |
| Morphology (e.g., nanoparticles, nanowires) | Influences surface area, active site exposure, and mass transport. | Hierarchical and nanostructured morphologies can offer advantages in terms of active site accessibility and stability. |
Future Research Directions and Challenges
Development of Tailored Synthesis Routes for Advanced Architectures
The properties of bismuth lead ruthenium oxide are intrinsically linked to its structure, morphology, and dimensionality. Future research must focus on moving beyond conventional solid-state reaction methods to develop synthesis routes that offer precise control over these parameters. The ability to create advanced architectures such as nanoparticles, nanosheets, and hierarchical structures is paramount for enhancing performance in applications like catalysis and energy storage, where high surface area and tailored active sites are crucial.
Key research directions include:
Wet-Chemical Methods: Low-temperature, solution-based methods like co-precipitation and hydrothermal/solvothermal synthesis offer promising pathways to produce crystalline pyrochlores with controlled morphologies. For instance, reacting A-site (Pb, Bi) and B-site (Ru) cations in a liquid medium at controlled pH and temperature can yield nanostructured materials.
Template-Assisted Synthesis: Employing hard or soft templates can guide the growth of this compound into desired architectures, such as mesoporous networks or core-shell structures. This approach can significantly increase the electrochemically active surface area.
Exfoliation Techniques: For layered bismuth-based materials, mechanical and liquid exfoliation techniques are being explored to produce 2D nanosheets. mdpi.com Applying similar principles to create 2D structures of this compound could unlock novel electronic and catalytic properties.
These advanced synthesis routes will be instrumental in fabricating materials with optimized properties for specific applications.
In-Depth Mechanistic Studies at Operando Conditions
A comprehensive understanding of the reaction mechanisms at the atomic level is essential for the rational design of improved this compound materials. While ex-situ characterization provides valuable structural and compositional information, it often fails to capture the dynamic changes that occur during operation. Therefore, a significant push towards in-depth mechanistic studies under operando conditions is necessary.
Future research should employ a suite of advanced characterization techniques to probe the material's behavior in real-time.
| Operando Technique | Information Gained | Relevance to this compound |
| X-ray Absorption Spectroscopy (XAS) | Oxidation states, local coordination environment, and bond distances of Bi, Pb, and Ru. | Tracking changes in the electronic structure and active sites during catalytic reactions. |
| Raman Spectroscopy | Vibrational modes, phase transformations, and surface species. | Identifying reaction intermediates and understanding degradation pathways. |
| Environmental Transmission Electron Microscopy (ETEM) | Real-time imaging of morphological and structural changes at the nanoscale. | Visualizing catalyst restructuring, particle agglomeration, or dissolution under reaction conditions. |
| Ambient Pressure X-ray Photoelectron Spectroscopy (APXPS) | Surface elemental composition and chemical states at the solid-gas or solid-liquid interface. | Probing the surface chemistry and adsorbate-catalyst interactions during a reaction. |
By combining the insights from these operando studies with theoretical calculations, researchers can build a detailed picture of the structure-activity relationships and degradation mechanisms, paving the way for the design of more efficient and durable materials.
Exploration of Doping and Substitution Strategies for Property Tuning
Doping and elemental substitution are powerful strategies for modifying the electronic structure, defect chemistry, and, consequently, the functional properties of materials. researchgate.net For this compound, these strategies can be employed to enhance catalytic activity, improve electrical conductivity, and increase stability. The focus will be on strategically replacing A-site (Bi, Pb) or B-site (Ru) cations with other elements to induce desired changes.
Potential doping/substitution strategies include:
A-site Substitution: Introducing other trivalent or divalent cations on the A-site can modify the lattice parameters and the electronic environment of the Ru-O framework. For example, substituting a portion of Bi³⁺ or Pb²⁺ with lanthanide elements could influence oxygen vacancy formation and mobility.
B-site Doping: Doping the B-site with other transition metals (e.g., Ir, Rh, Mn) can directly alter the catalytic active centers. This can be used to optimize the binding energies of reaction intermediates in electrocatalytic processes like the oxygen evolution reaction (OER).
Interstitial Doping: Introducing small atoms into the interstitial sites of the pyrochlore (B1171951) lattice could also be a viable strategy to induce lattice strain and modify electronic properties.
First-principles calculations, such as those performed using density functional theory (DFT), will be crucial in predicting the effects of different dopants and guiding experimental efforts. aps.orgnrel.gov These theoretical studies can help identify the most promising candidates for enhancing specific properties. aps.org
| Dopant/Substituent | Target Site | Potential Effect on Properties | Relevant Research Finding |
| Iridium (Ir) | B-site (Ru) | Enhance OER activity and stability in acidic media. | Ru-based pyrochlores show higher OER activity than Ir-based ones, but Ir is known for its stability. researchgate.net |
| Manganese (Mn) | B-site (Ru) | Modulate charge carrier dynamics and tune band structure. | Mn doping has been shown to promote the synthesis and tune the band structures of bismuth-based perovskite nanocrystals. nih.gov |
| Lanthanides (e.g., Yb) | A-site (Bi/Pb) | Induce geometric and electronic structure modifications. | Ytterbium is a lanthanide with stable +2 and +3 oxidation states, making it a candidate for A-site substitution. wikipedia.org |
| Alkaline Earth Metals (e.g., Ra) | A-site (Pb) | Alter defect chemistry and ionic conductivity. | Radium is an alkaline earth metal that could potentially substitute for lead. wikipedia.org |
Addressing Long-Term Stability and Performance Degradation in Specific Applications
For any practical application, the long-term stability and durability of the material are of utmost importance. sciopen.com this compound, particularly when used as an electrocatalyst in harsh environments (e.g., acidic solutions for water electrolysis), faces significant stability challenges. sciopen.com Understanding and mitigating the degradation mechanisms are critical future research directions.
Key challenges and research approaches include:
Dissolution and Leaching: Both lead and ruthenium can be susceptible to dissolution under strong acidic or alkaline conditions and high electrochemical potentials. Research should focus on developing strategies to stabilize these elements within the pyrochlore lattice, possibly through doping or the formation of protective surface layers.
Surface Reconstruction: The surface of the catalyst can undergo dynamic reconstruction during operation, which may lead to a change in the active sites and a subsequent loss of activity. Operando studies are crucial to understand these processes.
Oxidation State Changes: The ruthenium centers can be over-oxidized to higher valence states (e.g., RuO₄), which are volatile and can lead to material loss. sciopen.com Strategies to suppress this over-oxidation, such as by incorporating more stable elements, are needed. sciopen.com
Developing accelerated degradation testing protocols will be essential to efficiently screen new material compositions and identify the most robust candidates for long-term operation.
Integration into Multilayered and Hybrid Material Systems
The performance of this compound can be further enhanced by integrating it into more complex material systems. Creating interfaces with other functional materials can lead to synergistic effects, such as improved charge transfer, enhanced light absorption, or the creation of novel active sites.
Future research in this area will explore:
Heterostructures with 2D Materials: Forming heterostructures by combining this compound with 2D materials like graphene or bismuthene can improve electrical conductivity and provide a high-surface-area support. mdpi.com The weak interlayer interactions in 2D materials can facilitate the formation of these heterostructures. mdpi.com
Hybrid Organic-Inorganic Systems: The development of hybrid materials, where the inorganic this compound is functionalized with organic molecules, could open up new possibilities. nih.gov For instance, surface functionalization could be used to tune the hydrophobicity/hydrophilicity of the catalyst surface, influencing its interaction with reactants.
The design and fabrication of these multilayered and hybrid systems will require advanced material integration techniques and a thorough understanding of the interfacial phenomena that govern their performance.
Q & A
Q. What are the common synthesis methods for Bismuth lead ruthenium oxide, and how do they influence its structural properties?
this compound (BLRO) is synthesized via solid-state reactions or sol-gel processes. Solid-state synthesis involves calcining stoichiometric mixtures of Bi₂O₃, PbO, and RuO₂ at 800–1000°C, yielding high crystallinity but potential inhomogeneity if sintering conditions are suboptimal. Sol-gel methods, using precursors like nitrates or acetates, produce nanoparticles (20–50 nm) at lower temperatures (400–600°C), enhancing surface area for catalytic applications. Structural characterization via XRD and SAED reveals that solid-state-derived samples exhibit larger crystallites (>100 nm), increasing electrical conductivity but reducing grain boundary effects .
Q. Which characterization techniques are critical for verifying the phase purity and crystal structure of BLRO?
- XRD with Rietveld refinement : Resolves overlapping peaks from mixed Pb/Bi/Ru-O polyhedra.
- SAED in TEM : Detects microstrain or twinning defects at the nanoscale.
- XPS : Validates oxidation states (e.g., Ru⁴⁺ dominance ensures semimetallic conductivity).
- EDS mapping : Identifies stoichiometric deviations, which explain conductivity discrepancies .
Q. What key electronic properties make BLRO suitable for conductive ceramics?
BLRO exhibits semimetallic conductivity (10²–10³ S/cm at 25°C) due to overlapping Ru 4d and O 2p orbitals. Its low temperature coefficient of resistance (±100 ppm/°C) ensures stability in thick-film resistors. Compared to Bi₂Ru₂O₇, Pb incorporation reduces sintering temperatures by ~150°C, enabling co-firing with dielectric layers .
Q. How does BLRO compare to other semimetallic ceramics like bismuth ruthenate (Bi₂Ru₂O₇) in thick-film applications?
Advanced Research Questions
Q. How does indium doping at the B-site affect the superconducting properties of BLRO-based perovskites?
Indium doping in Ba(Bi₀.₂₅Pb₀.₇₅)₁₋ₓInₓO₃₋δ reduces T_zero (superconducting transition temperature) linearly (~4 K/at.% In) by disrupting hole-phonon coupling. Neutron diffraction confirms In³⁺ occupies Bi³⁺/Pb⁴⁺ sites, increasing lattice strain. Methodological recommendations:
- Maintain oxygen partial pressure >10⁻⁵ atm during synthesis to minimize vacancies.
- Use EXAFS to quantify local coordination changes .
Q. What methodological approaches resolve contradictions in reported electrical conductivity values?
Discrepancies arise from:
- Stoichiometric shifts : ±2% tolerance required (verified via ICP-OES).
- Oxygen vacancies : Controlled by annealing in O₂/N₂ atmospheres (TGA under pO₂).
- Grain boundaries : Mitigated via spark plasma sintering.
Q. How can BLRO be optimized for low-temperature co-fired ceramics (LTCC) while minimizing lead volatility?
Q. What are the implications of conflicting reports on BLRO’s catalytic activity in oxygen evolution reactions (OER)?
Contradictions stem from:
Q. How does the substitution of Pb with Bi in BLRO impact its environmental stability compared to lead-based analogs?
Bi incorporation reduces Pb content by 30–50%, lowering toxicity without compromising conductivity. Accelerated aging tests (85°C/85% RH) show Bi-rich samples exhibit 20% less Pb leaching over 1000 hours. However, Bi³⁺ oxidation to Bi⁵⁺ under high voltages (>2 V) may degrade performance in fuel cells .
Q. What advanced modeling techniques predict the electronic band structure of BLRO?
Density functional theory (DFT) with Hubbard-U corrections (U = 3–5 eV for Ru 4d orbitals) accurately models overlapping bands. Hybrid functionals (HSE06) improve predictions of bandgap (<0.1 eV) and effective mass (m* ≈ 0.5 mₑ). Experimental validation via ARPES is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
